(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazinane ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for various applications in material science.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-bromophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClIN3O2S |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15ClIN3O2S/c1-23-16(24)10-15(17(25)21-13-8-4-12(20)5-9-13)26-18(23)22-14-6-2-11(19)3-7-14/h2-9,15H,10H2,1H3,(H,21,25) |
InChI Key |
IGTLFUSSUQFTHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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